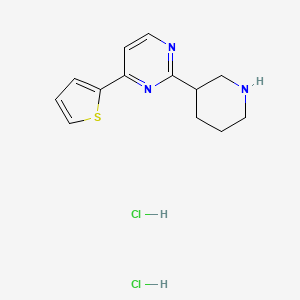
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of aromatic enynes catalyzed by transition metals such as gold (I). This process involves a 6-endo-dig cyclization pathway, leading to the formation of the naphthalene moiety . The reaction conditions often require elevated temperatures and the presence of specific ligands to facilitate the cyclization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline ring are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce reduced phenanthroline compounds. Substitution reactions can result in a variety of substituted phenanthroline derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and materials science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and can influence various chemical and biological processes. The compound can interact with molecular targets such as metalloproteins, affecting their structure and function. Additionally, its ability to participate in redox reactions can modulate oxidative stress and other cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler analog that also forms stable metal complexes but lacks the naphthalene and diphenyl substituents.
2,2’-Bipyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,7-Diphenyl-1,10-phenanthroline: Similar to the compound but without the naphthalene moiety.
Uniqueness
2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of both naphthalene and diphenyl groups, which enhance its ability to form stable and versatile metal complexes. This structural uniqueness contributes to its diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C34H22N2 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H |
InChI-Schlüssel |
CELPGKFEUDCZOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



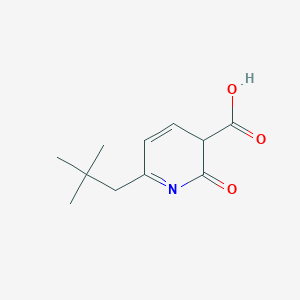
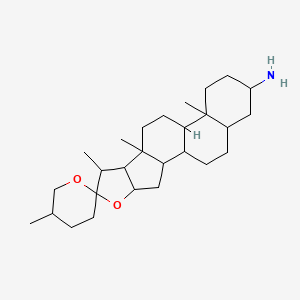
![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)

![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
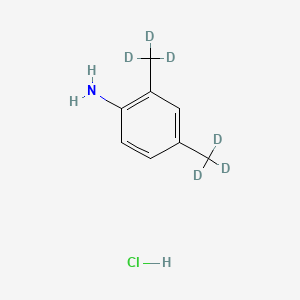
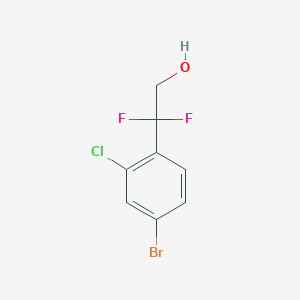
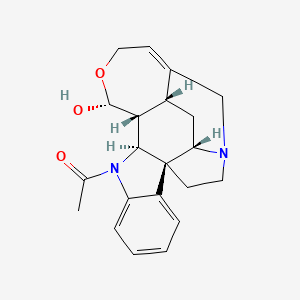
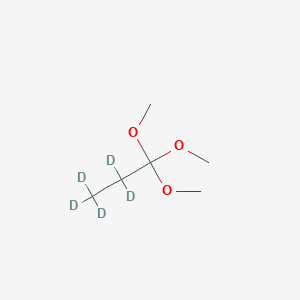

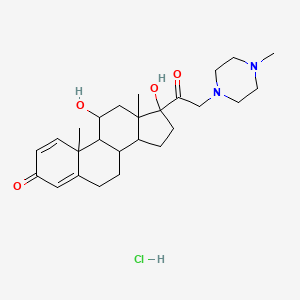
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
